

Biophysical Properties of LH1307: A Technical Guide

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Compound of Interest

Compound Name: LH1307

Cat. No.: B15609802

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Abstract

LH1307 is a potent, C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. This document provides a comprehensive overview of the biophysical properties of **LH1307**, including its inhibitory activity, mechanism of action, and structural interactions with its target, PD-L1. Detailed experimental protocols for key assays are provided, and the relevant signaling pathways and experimental workflows are visualized.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and anergy. **LH1307** has emerged as a significant tool for studying the blockade of this pathway due to its potent inhibitory activity and unique C2-symmetric structure. This guide summarizes the key biophysical characteristics of **LH1307**, providing a valuable resource for researchers in immuno-oncology and drug development.

Quantitative Biophysical Data

The inhibitory potency of **LH1307** has been characterized through various biochemical and cell-based assays. The key quantitative data are summarized in the table below.

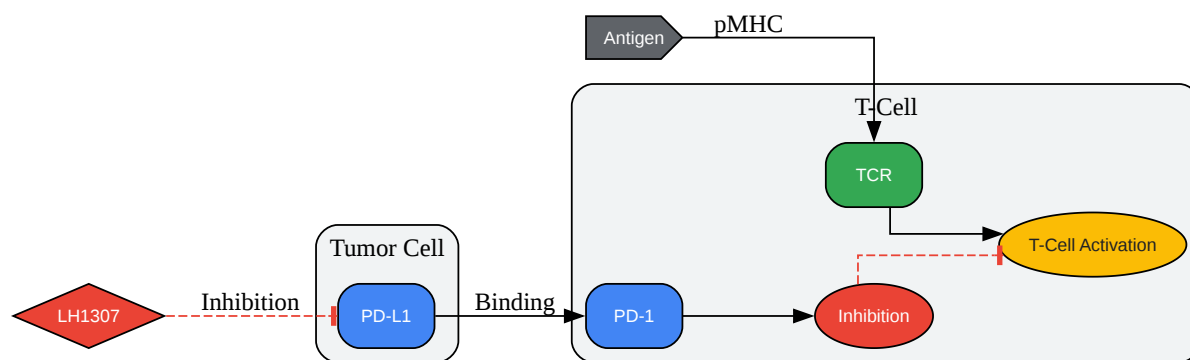
Parameter	Value	Assay Type	Reference
IC50	3.0 nM	Homogenous Time-Resolved Fluorescence (HTRF) Assay	[1] [2]
EC50	79 nM	Cell-Based PD-1/PD-L1 Blockade Bioassay	[2]
EC50	763 nM	PD-1/PD-L1 Blockade Bioassay (Jurkat/CHO co-culture)	[2]
Potency Fold-Increase	2.8-fold	Cell-Based PD-1/PD-L1 Blockade Bioassay (vs. asymmetric counterpart 1b)	[2]

Mechanism of Action

LH1307 functions by directly binding to PD-L1 and disrupting its interaction with PD-1. Structural studies have revealed that **LH1307** binds to the PD-1 binding site on PD-L1. A key feature of its mechanism is the induction of a more symmetrically arranged PD-L1 homodimer compared to previously reported inhibitors[\[1\]](#)[\[2\]](#). This induced dimerization is thought to contribute to its potent inhibitory activity.

Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the inhibitory action of **LH1307**.



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Caption: PD-1/PD-L1 signaling and **LH1307** inhibition.

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.

Materials:

- Recombinant human PD-1-His protein
- Recombinant human PD-L1-Fc protein
- Anti-His-Europium Cryptate (donor fluorophore)
- Anti-Fc-d2 (acceptor fluorophore)
- Assay buffer (e.g., PBS with 0.1% BSA)
- **LH1307** stock solution (in DMSO)

- 384-well low-volume microplates

Procedure:

- Prepare serial dilutions of **LH1307** in assay buffer.
- In a 384-well plate, add **LH1307** dilutions.
- Add a pre-mixed solution of human PD-1-His and anti-His-Europium Cryptate to each well.
- Add a pre-mixed solution of human PD-L1-Fc and anti-Fc-d2 to each well.
- Incubate the plate in the dark at room temperature for the recommended time (e.g., 2-4 hours).
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the **LH1307** concentration to determine the IC50 value.

Cell-Based PD-1/PD-L1 Blockade Bioassay

This assay measures the ability of **LH1307** to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell activation.

Materials:

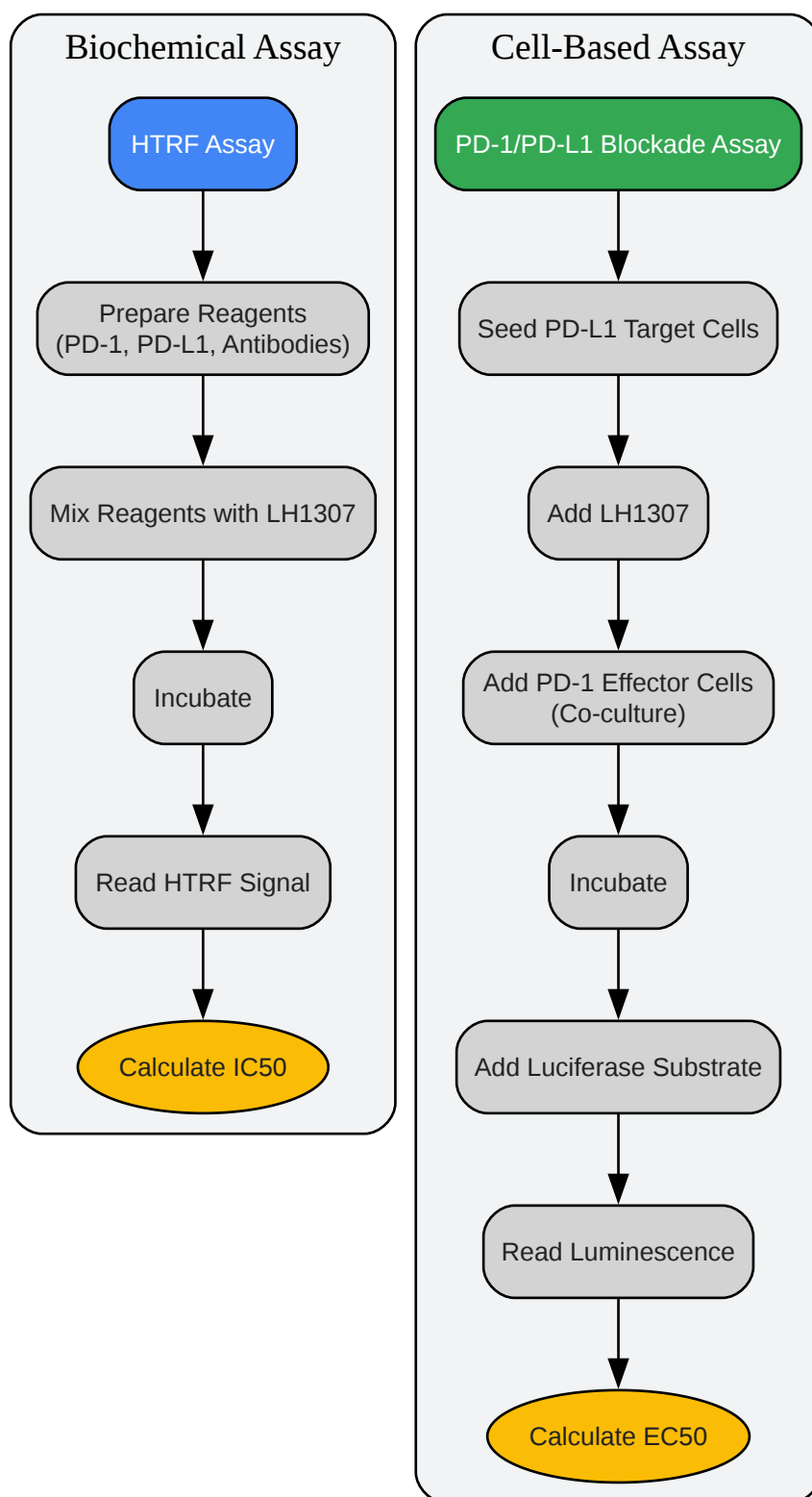
- PD-1 effector cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-driven luciferase reporter)
- PD-L1 target cells (e.g., CHO-K1 cells engineered to express human PD-L1)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- **LH1307** stock solution (in DMSO)
- White, flat-bottom 96-well assay plates

- Luciferase substrate

Procedure:

- Seed the PD-L1 target cells in a 96-well plate and incubate overnight.
- The next day, add serial dilutions of **LH1307** to the wells.
- Add the PD-1 effector cells to the wells to initiate co-culture.
- Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.
- After incubation, add the luciferase substrate to each well.
- Measure the luminescence using a plate reader.
- Plot the luminescence signal against the **LH1307** concentration to determine the EC50 value.

Experimental Workflow Diagram



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Caption: Workflow for key **LH1307** biophysical assays.

Structural Studies

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the interaction between **LH1307** and PD-L1 in solution. These studies provide insights into the binding mode and the conformational changes induced in PD-L1 upon inhibitor binding.

X-ray Crystallography

The co-crystal structure of **LH1307** in complex with the PD-L1 dimer has been solved, providing a high-resolution view of the binding interactions. The structure confirms that **LH1307** binds in the hydrophobic pocket of PD-L1, at the interface of the PD-L1 dimer. The Protein Data Bank (PDB) accession code for the co-crystal structure of **LH1307** (referred to as compound 2b in the publication) with PD-L1 is 6RPG[1].

Conclusion

LH1307 is a well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction with potent activity in both biochemical and cell-based assays. Its C2-symmetric design and its ability to induce a symmetric PD-L1 dimer provide a valuable tool for probing the structural and functional aspects of the PD-1/PD-L1 immune checkpoint. The data and protocols presented in this guide offer a comprehensive resource for researchers working with **LH1307** and other small molecule inhibitors of this critical cancer immunotherapy target.

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References

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